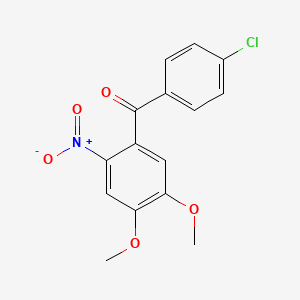
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone is an organic compound that features a methanone group bonded to a 4-chloro-phenyl ring and a 4,5-dimethoxy-2-nitro-phenyl ring
Preparation Methods
The synthesis of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoyl chloride and 4,5-dimethoxy-2-nitrobenzene.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzoyl chloride is reacted with 4,5-dimethoxy-2-nitrobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene.
Chemical Reactions Analysis
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.
Scientific Research Applications
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biological pathways .
Comparison with Similar Compounds
(4-Chloro-phenyl)-(4,5-dimethoxy-2-nitro-phenyl)-methanone can be compared with similar compounds such as:
(4-Chloro-phenyl)-(4-nitro-phenyl)-methanone: Lacks the methoxy groups, which may affect its reactivity and biological activity.
(4-Chloro-phenyl)-(4,5-dimethoxy-phenyl)-methanone: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological effects. 3
Properties
Molecular Formula |
C15H12ClNO5 |
|---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
(4-chlorophenyl)-(4,5-dimethoxy-2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-7-11(12(17(19)20)8-14(13)22-2)15(18)9-3-5-10(16)6-4-9/h3-8H,1-2H3 |
InChI Key |
RIAAIPITIPYEFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


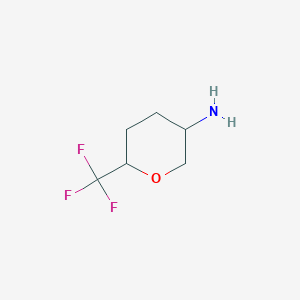
![tert-Butyl (6S,9aR)-6-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B12989431.png)
![4-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12989433.png)
![(1,1-Difluorospiro[2.5]octan-5-yl)methanol](/img/structure/B12989439.png)
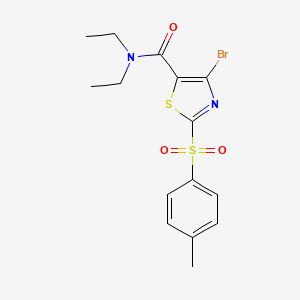
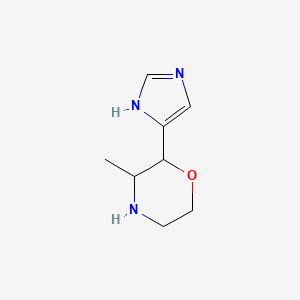
![(R)-2-(Benzofuran-3-yl)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine](/img/structure/B12989454.png)
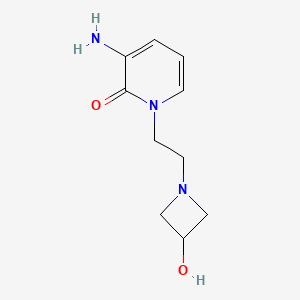
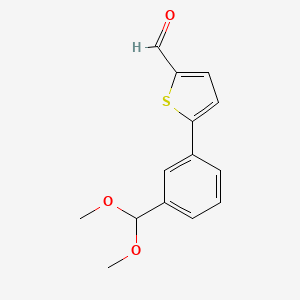
![Methyl 2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylate](/img/structure/B12989476.png)
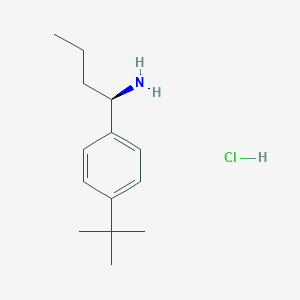
![(S)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-one hydrochloride](/img/structure/B12989489.png)
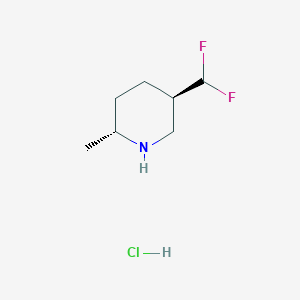
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-yl)pivalamide](/img/structure/B12989509.png)
